H-Tyr-pna

Vue d'ensemble

Description

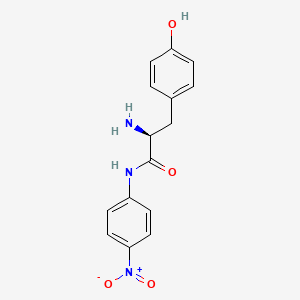

H-Tyr-pna, also known as H-Tyrosine-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays to study enzyme activity, particularly proteases like chymotrypsin and trypsin. This compound is characterized by the presence of a tyrosine residue linked to a p-nitroanilide group, which serves as a chromogenic reporter.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-pna typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, tyrosine, to a solid resin. The p-nitroanilide group is then coupled to the tyrosine residue using standard peptide coupling reagents such as HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate-N-oxide) or HBTU (N-[(1H-benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate-N-oxide) . The reaction conditions typically involve the use of a base like N,N-diisopropylethylamine (DIPEA) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl) for the amino terminus and tBu (tert-butyl) for the side chains, is crucial to prevent side reactions during the synthesis .

Analyse Des Réactions Chimiques

Oxidation Reactions

Oxidation of tyrosine residues in peptides can lead to various modifications that affect the biological activity and stability of the compound.

-

Tyrosine Hyperoxidation : Recent studies have shown that tyrosine can undergo hyperoxidation, resulting in selective peptide cleavage. This process involves multiple transformations, including oxidation and cyclization, which can yield products with altered functional groups and properties.

-

Mechanism : The oxidation of H-Tyr-pna typically involves the formation of reactive oxygen species that interact with the aromatic ring of tyrosine. This can result in the formation of quinones or other oxidized derivatives that can further react with nucleophiles or participate in cyclization reactions .

Peptide Cleavage

The cleavage of peptides containing tyrosine residues is a crucial reaction that can be induced under specific conditions.

-

DMP-Mediated Cleavage : The use of Dess-Martin periodinane (DMP) has been shown to facilitate selective cleavage at the tyrosine residue within peptide chains. In experiments, treatment of H-Tyr-phe-val-phe-OH with DMP resulted in rapid conversion to modified products, indicating a high degree of efficiency in this reaction pathway .

-

Reaction Conditions : The reaction typically requires careful control of temperature and solvent conditions to optimize yield and minimize side reactions. For instance, a phosphate buffer system combined with DMSO has been found effective for maximizing conversion rates without promoting unwanted side reactions .

Data Tables

Applications De Recherche Scientifique

Gene Therapy

H-Tyr-pna has shown promise in gene therapy applications, particularly in the modulation of gene expression. Its ability to bind specifically to complementary RNA sequences allows it to inhibit the transcription and translation processes of target genes. This has implications for treating genetic disorders and cancers.

- Case Study: Antisense Action Against Oncogenes

Molecular Diagnostics

The specificity of this compound for target sequences makes it an ideal candidate for molecular diagnostic applications. It can be employed as a probe in hybridization assays to detect specific genetic mutations or pathogens.

- Case Study: Detection of Pathogens

Cancer Research

In cancer research, this compound is being explored as a therapeutic agent that can selectively target cancer cells while sparing normal cells. Its application extends to both anticancer strategies and as a tool for understanding cancer biology.

- Case Study: Targeting Telomerase

Antiviral Applications

Recent studies have highlighted the potential of this compound in antiviral therapies. Its ability to bind viral RNA can inhibit replication processes.

- Case Study: SARS-CoV-2 Inhibition

Data Table: Summary of Applications

| Application Area | Target/Pathogen | Mechanism | Outcome/Effect |

|---|---|---|---|

| Gene Therapy | Oncogenes (e.g., miR-155) | Antisense inhibition | Reduced tumor cell proliferation |

| Molecular Diagnostics | Helicobacter pylori | Hybridization assay | Sensitive detection in biological samples |

| Cancer Research | Telomerase | Inhibition of enzyme activity | Potential reduction in tumor growth |

| Antiviral Applications | SARS-CoV-2 | Binding viral RNA | Over 95% reduction in viral titer |

Mécanisme D'action

The mechanism of action of H-Tyr-pna involves its recognition and binding by proteases. The enzyme catalyzes the hydrolysis of the peptide bond between the tyrosine residue and the p-nitroanilide group. This reaction releases p-nitroaniline, which can be detected spectrophotometrically. The molecular targets are the active sites of proteases, where the catalytic triad (usually consisting of serine, histidine, and aspartate residues) facilitates the cleavage of the peptide bond .

Comparaison Avec Des Composés Similaires

Similar Compounds

H-Leu-pna: Another peptide substrate with leucine instead of tyrosine, used for studying different proteases.

H-Ala-pna: Contains alanine and is used for similar purposes but may have different enzyme specificity.

H-Phe-pna: Contains phenylalanine and is often used to study chymotrypsin activity.

Uniqueness

H-Tyr-pna is unique due to its specific interaction with proteases that recognize tyrosine residues. Its chromogenic p-nitroanilide group allows for easy detection and quantification of enzyme activity, making it a valuable tool in biochemical research .

Activité Biologique

Introduction

H-Tyr-pNA (H-Tyrosine-para-nitroanilide) is a synthetic peptide that has garnered attention in biomedical research due to its potential applications in drug development and therapeutic interventions. This compound belongs to the class of peptide nucleic acids (PNAs), which are known for their unique ability to hybridize with nucleic acids, offering a novel approach for targeting specific RNA sequences. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound exhibits its biological activity primarily through the following mechanisms:

- Antisense Activity : this compound can bind to complementary RNA sequences, inhibiting their function. This property is particularly useful in targeting viral RNA, such as that of HIV-1, where PNAs can block critical steps in viral replication by binding to regulatory regions like the TAR element .

- Enzyme Inhibition : The para-nitroaniline moiety in this compound can serve as a substrate for various enzymes, allowing it to modulate enzymatic activity. For instance, studies have shown that PNAs can inhibit reverse transcriptase activity by preventing the displacement of bound tRNA primers during viral replication .

- Cell Penetration : Recent advancements have highlighted methods to enhance the cellular uptake of this compound through conjugation with cell-penetrating peptides (CPPs). This modification significantly improves the compound's bioavailability and therapeutic efficacy .

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

- Antiviral Therapy : Its ability to inhibit HIV replication has been a focal point of research. For example, a study demonstrated that a PNA targeted against the HIV-1 TAR region could reduce viral load by up to 98% in infected cell cultures .

- Cancer Treatment : The specificity of this compound for certain RNA sequences makes it a promising candidate for targeted cancer therapies. By silencing oncogenes or activating tumor suppressor genes, it could potentially alter cancer cell behavior.

- Drug Development : this compound is also being explored as a tool in drug discovery processes, particularly in developing compounds that can selectively target disease-related RNAs .

Case Study 1: Antiviral Efficacy Against HIV-1

A notable study evaluated the antiviral efficacy of an 18-mer PNA targeting the HIV-1 PBS region. The results indicated that this PNA could effectively displace tRNA from the viral genome, thereby blocking reverse transcription and inhibiting viral replication. The study reported an IC50 value of 400 nM for the PNA conjugated with transportan, highlighting its potent antiviral properties .

Case Study 2: Targeting Cancer Cells

In another research endeavor, this compound was tested for its ability to silence specific oncogenes in breast cancer cells. The study utilized a PNA designed to bind to the mRNA of the HER2 gene. Results showed a significant reduction in HER2 expression levels and subsequent inhibition of cell proliferation, suggesting a potential application in targeted cancer therapies.

Table 1: Summary of Biological Activities of this compound

Table 2: Efficacy Data from Case Studies

| Study Focus | Target Sequence | IC50 (nM) | Outcome |

|---|---|---|---|

| HIV-1 Replication | TAR Region | 400 | 98% reduction in viral load |

| Cancer Cell Proliferation | HER2 mRNA | N/A | Significant reduction in proliferation |

Propriétés

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c16-14(9-10-1-7-13(19)8-2-10)15(20)17-11-3-5-12(6-4-11)18(21)22/h1-8,14,19H,9,16H2,(H,17,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHHNERSENUVQJ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.